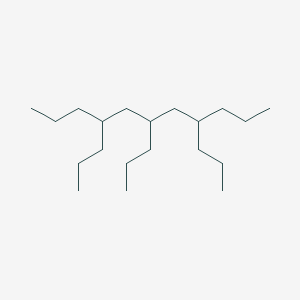
4,6,8-Tripropylundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6,8-Tripropylundecane is a branched alkane with the molecular formula C20H42. It is a hydrocarbon compound characterized by its three propyl groups attached to the 4th, 6th, and 8th carbon atoms of an undecane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Tripropylundecane typically involves the alkylation of undecane with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the base. The general reaction scheme is as follows:
Undecane+3Propyl HalideBasethis compound+3Halide Ion
Industrial Production Methods
Industrial production of this compound may involve catalytic processes using zeolites or other solid acid catalysts to facilitate the alkylation reaction. These methods are designed to optimize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
4,6,8-Tripropylundecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, converting any functional groups to their corresponding alkanes.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学研究应用
4,6,8-Tripropylundecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential use as a hydrophobic drug carrier in pharmaceutical formulations.
Industry: Utilized as a lubricant additive and in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4,6,8-Tripropylundecane involves its interaction with hydrophobic environments due to its non-polar nature. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid membranes and hydrophobic pockets within proteins, where it can modulate the activity of membrane-bound enzymes and receptors.
相似化合物的比较
Similar Compounds
- 4,6,8-Trimethylundecane
- 4,6,8-Tributylundecane
- 4,6,8-Trioctylundecane
Comparison
4,6,8-Tripropylundecane is unique due to its specific branching pattern and the size of its alkyl groups. Compared to 4,6,8-Trimethylundecane, it has larger propyl groups, which can lead to different physical properties such as boiling point and solubility. Compared to 4,6,8-Tributylundecane and 4,6,8-Trioctylundecane, it has smaller alkyl groups, which can affect its reactivity and interactions with other molecules.
属性
CAS 编号 |
98007-33-1 |
|---|---|
分子式 |
C20H42 |
分子量 |
282.5 g/mol |
IUPAC 名称 |
4,6,8-tripropylundecane |
InChI |
InChI=1S/C20H42/c1-6-11-18(12-7-2)16-20(15-10-5)17-19(13-8-3)14-9-4/h18-20H,6-17H2,1-5H3 |
InChI 键 |
YGRZKQVTLNICST-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)CC(CCC)CC(CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


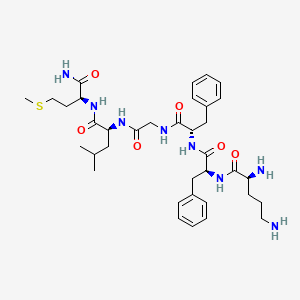
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)
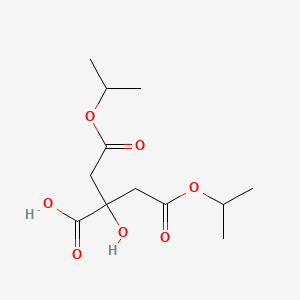
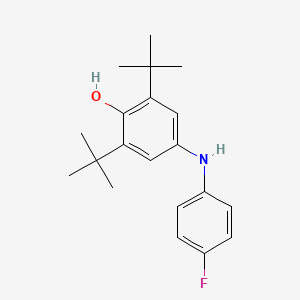
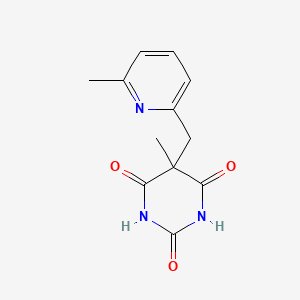
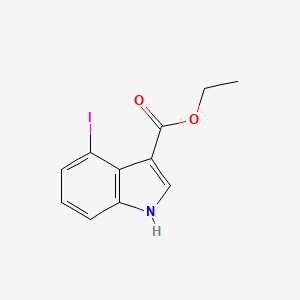
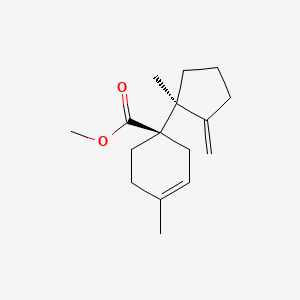
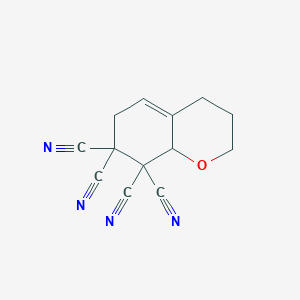
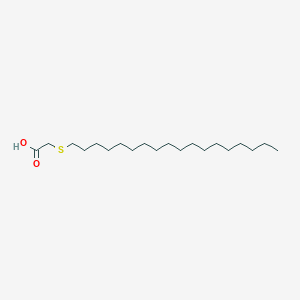
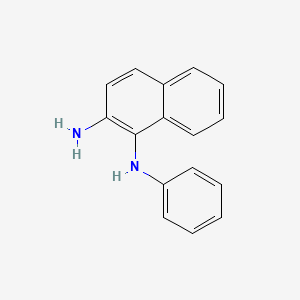
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
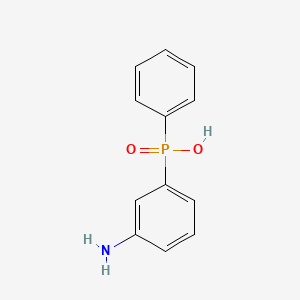
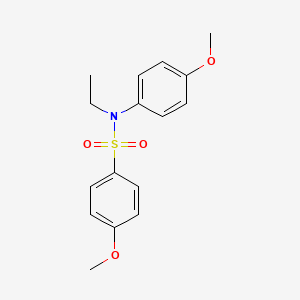
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
